molecular formula C21H17NO3 B4986802 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate

2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate

Cat. No. B4986802
M. Wt: 331.4 g/mol
InChI Key: BCHBWZJOUDAPIO-YDJMSOKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate, also known as PBPD, is a synthetic compound with potential therapeutic applications. PBPD belongs to the class of chalcone derivatives, which have been extensively studied for their diverse pharmacological activities.

Mechanism of Action

The exact mechanism of action of 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate is not fully understood, but it is thought to involve multiple pathways. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has also been reported to activate the AMPK signaling pathway, which plays a key role in cellular energy homeostasis and metabolism. Additionally, 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been shown to modulate the expression of various genes involved in apoptosis, cell cycle regulation, and DNA damage repair.
Biochemical and physiological effects:
2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been shown to have a low toxicity profile and to be well-tolerated in animal models. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has also been shown to reduce oxidative stress and to improve antioxidant defenses in animal models of inflammation. Furthermore, 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been reported to inhibit the growth of cancer cells and to induce apoptosis by activating the caspase signaling pathway.

Advantages and Limitations for Lab Experiments

2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has several advantages for lab experiments, including its low toxicity profile, well-established synthesis method, and diverse pharmacological activities. However, 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate also has some limitations, including its limited solubility in water and its relatively low potency compared to other chalcone derivatives. Additionally, further studies are needed to elucidate the exact mechanism of action of 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate and to optimize its pharmacological properties.

Future Directions

There are several future directions for research on 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate. First, more studies are needed to investigate the pharmacokinetics and pharmacodynamics of 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate in animal models and humans. Second, the potential use of 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate as a therapeutic agent for various diseases, including cancer and inflammation, should be further explored. Third, the development of more potent and selective 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate analogs could lead to the discovery of novel drugs with improved pharmacological properties. Finally, the use of 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate as a molecular probe for studying the role of NF-κB and other signaling pathways in disease pathogenesis could provide valuable insights into the underlying mechanisms of various diseases.

Synthesis Methods

2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate can be synthesized by the Claisen-Schmidt condensation reaction between benzoylacetone and 2-propyn-1-yl-5-phenylpent-2,4-dienoate. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The purity of the synthesized 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has also been reported to induce apoptosis (programmed cell death) in cancer cells by activating the caspase signaling pathway. Furthermore, 2-propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in animal models of inflammation.

properties

IUPAC Name

prop-2-ynyl (2Z,4E)-2-benzamido-5-phenylpenta-2,4-dienoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-2-16-25-21(24)19(15-9-12-17-10-5-3-6-11-17)22-20(23)18-13-7-4-8-14-18/h1,3-15H,16H2,(H,22,23)/b12-9+,19-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCHBWZJOUDAPIO-YDJMSOKMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC(=O)C(=CC=CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOC(=O)/C(=C/C=C/C1=CC=CC=C1)/NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propyn-1-yl 2-(benzoylamino)-5-phenyl-2,4-pentadienoate

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